molecular formula C12H8Cl2FI B14290817 Bis(4-chlorophenyl)iodanium fluoride CAS No. 115973-99-4

Bis(4-chlorophenyl)iodanium fluoride

Cat. No.: B14290817
CAS No.: 115973-99-4
M. Wt: 369.00 g/mol
InChI Key: WVUREDHDLOWIND-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl)iodanium fluoride is a hypervalent iodine compound characterized by two 4-chlorophenyl groups bonded to a central iodine atom, with fluoride as the counterion. These iodonium salts are pivotal in organic synthesis due to their strong electrophilic properties, enabling applications in arylations, oxidations, and photopolymerization initiators. The 4-chlorophenyl substituents enhance stability and modulate reactivity, while the fluoride ion influences solubility and catalytic efficiency.

Properties

CAS No.

115973-99-4

Molecular Formula

C12H8Cl2FI

Molecular Weight

369.00 g/mol

IUPAC Name

bis(4-chlorophenyl)iodanium;fluoride

InChI

InChI=1S/C12H8Cl2I.FH/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;/h1-8H;1H/q+1;/p-1

InChI Key

WVUREDHDLOWIND-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-chlorophenyl)iodanium fluoride typically involves the reaction of 4-chloroiodobenzene with a suitable oxidizing agent. One common method is the use of Oxone (potassium peroxymonosulfate) in the presence of sulfuric acid. This reaction proceeds through the formation of an intermediate iodonium species, which then reacts with fluoride ions to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)iodanium fluoride undergoes various types of chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic reactions.

    Substitution: It participates in electrophilic aromatic substitution reactions, where it transfers the aryl group to nucleophiles.

    Coupling Reactions: It is used in metal-catalyzed coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Typical reaction conditions involve mild temperatures and the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the nucleophile used. For example, reactions with amines yield arylamines, while reactions with alcohols produce aryl ethers.

Scientific Research Applications

Bis(4-chlorophenyl)iodanium fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an arylating agent in organic synthesis, enabling the formation of complex molecules.

    Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their functions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)iodanium fluoride involves the transfer of the aryl group to a nucleophile. This process is facilitated by the hypervalent iodine center, which acts as an electrophilic site. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Plumbane Derivatives (Lead-Based Compounds)

Example : Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane (CAS 6963-22-0)

  • Structure : Contains lead (Pb) as the central atom with mixed aryl substituents.
  • Comparison: Central Atom: Lead (metalloid) vs. iodine (non-metal). Lead compounds are typically more toxic and environmentally persistent . Reactivity: Plumbanes are less electrophilic than iodonium salts, limiting their utility in organic synthesis. Applications: Primarily historical use in antifouling paints or catalysts, whereas iodonium salts are modern reagents in photochemistry .

Table 1: Structural and Functional Comparison with Plumbanes

Property Bis(4-chlorophenyl)iodanium Fluoride Bis(4-chlorophenyl)-bis(4-methylphenyl)plumbane
Central Atom Iodine Lead
Electrophilicity High Low
Environmental Impact Moderate (fluoride counterion) High (Pb toxicity)
Primary Use Organic synthesis, photoinitiators Antiquated industrial applications

Imidazolium Salts

Example : 1,3-Bis(4-chlorophenyl)imidazolium chloride (CAS 4022-81-5)

  • Structure : Nitrogen-based ionic liquid with chlorophenyl substituents.
  • Comparison :
    • Central Atom : Nitrogen in imidazolium vs. iodine. Imidazolium salts are zwitterionic, whereas iodonium salts are cationic.
    • Stability : Both classes exhibit thermal stability under standard conditions, but iodonium salts are more reactive toward electrophilic substitutions .
    • Applications : Imidazolium salts are used in catalysis and ionic liquids, while iodonium salts excel in photoinduced reactions.

Table 2: Stability and Reactivity Comparison

Parameter This compound 1,3-Bis(4-chlorophenyl)imidazolium chloride
Thermal Decomposition No data available Stable under recommended use
Reactivity High electrophilicity Moderate (acidic protons)
Hazardous Byproducts Potential fluoride release None reported

Organochlorine Insecticides (DDT Analogs)

Examples : DDT (1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethane), DDE, DDD

  • Structure : Chlorinated aromatic systems but lack hypervalent iodine.
  • Comparison :
    • Substituents : Shared 4-chlorophenyl groups, but DDT derivatives have aliphatic trichloroethane backbones.
    • Persistence : DDT and metabolites are environmentally persistent, whereas iodonium salts degrade faster under UV light .
    • Toxicity : DDT is neurotoxic and bioaccumulative; iodonium salts are less studied but likely less persistent.

Biguanide Derivatives

Example : 1,5-Bis(4-chlorophenyl)biguanide hydrochloride (CAS 13590-98-2)

  • Structure : Biguanide backbone with chlorophenyl groups.
  • Comparison: Functionality: Biguanides are bioactive (e.g., antimalarials), whereas iodonium salts are synthetic reagents. Stability: Biguanides decompose under strong acids/bases; iodonium salts are sensitive to nucleophiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.